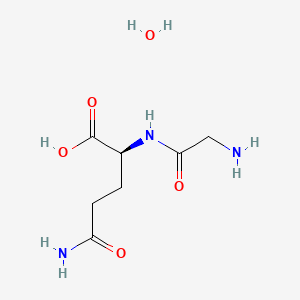

甘氨酰-L-谷氨酰胺一水合物

描述

Glycyl-L-glutamine monohydrate is a dipeptide composed of glycine and L-glutamine. It is a white crystalline powder that is soluble in water and has high antioxidant and anti-aging properties . This compound is known for its physiological activity, including enhancing immunity, reducing fatigue, and promoting cell growth .

科学研究应用

Glycyl-L-glutamine monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and hydrolysis reactions.

Biology: The compound is utilized in cell culture media to enhance cell growth and viability.

Medicine: Glycyl-L-glutamine monohydrate is investigated for its potential in treating neurological diseases such as Parkinson’s disease.

作用机制

Target of Action

Glycyl-L-glutamine monohydrate, also known as Gly-Gln, is a dipeptide that is used as a substitute for glutamine in cell culture . The primary targets of Gly-Gln are the cells in culture where it affects substrate utilization and metabolism .

Mode of Action

It is known that gly-gln affects substrate utilization and metabolism . This suggests that Gly-Gln may interact with its targets (the cells in culture) by providing an alternative source of glutamine, which is essential for various cellular functions.

Pharmacokinetics

It is known that gly-gln is used in cell culture, suggesting that it is readily absorbed and utilized by cells .

Result of Action

The use of Gly-Gln in cell culture results in higher cell yields compared to using glutamine alone This suggests that Gly-Gln has a positive effect on cell growth and proliferation

Action Environment

The action of Gly-Gln is influenced by the environment in which it is used. In cell culture, factors such as the composition of the culture medium, the presence of other nutrients, and the conditions of the culture (e.g., temperature, pH) can all influence the action, efficacy, and stability of Gly-Gln .

生化分析

Biochemical Properties

Glycyl-L-glutamine monohydrate plays a significant role in biochemical reactions, particularly in cell culture media where it is used as a substitute for free glutamine. This dipeptide is more stable than free glutamine, which tends to degrade quickly. Glycyl-L-glutamine monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it affects substrate utilization and metabolism, leading to higher cell yields due to its lower peptidase affinity . Additionally, it has been shown to influence the activity of enzymes involved in the synthesis of proteins and other essential biomolecules.

Cellular Effects

Glycyl-L-glutamine monohydrate has notable effects on various types of cells and cellular processes. It enhances cell growth and viability by providing a stable source of glutamine, which is crucial for cellular metabolism. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to improve intestinal integrity and reduce inflammation in LPS-challenged piglets by increasing interleukin 10 and tight junction proteins . Moreover, it affects the oxidative status of cells by increasing superoxide dismutase activity and reducing malondialdehyde levels .

Molecular Mechanism

The molecular mechanism of glycyl-L-glutamine monohydrate involves its interaction with various biomolecules. It is hydrolyzed by peptidases to release free glutamine, which then participates in numerous metabolic pathways. This dipeptide also binds to specific transporters and enzymes, influencing their activity. For instance, it has been shown to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal by interacting with beta-endorphin-derived peptides . Additionally, glycyl-L-glutamine monohydrate affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-L-glutamine monohydrate change over time. This compound is stable under heat sterilization and prolonged storage, making it suitable for use in cell culture media . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that glycyl-L-glutamine monohydrate maintains its beneficial effects on cellular function, including improved gut microbiota and reduced inflammation, over extended periods .

Dosage Effects in Animal Models

The effects of glycyl-L-glutamine monohydrate vary with different dosages in animal models. Studies have shown that dietary supplementation with this dipeptide improves intestinal integrity, inflammatory response, and oxidative status in LPS-challenged piglets . The beneficial effects are dose-dependent, with higher doses leading to more pronounced improvements. Excessive doses may result in adverse effects, such as toxicity and metabolic imbalances. Therefore, it is essential to determine the optimal dosage for each specific application.

Metabolic Pathways

Glycyl-L-glutamine monohydrate is involved in several metabolic pathways, including the glutamine metabolic pathway. It is hydrolyzed to release free glutamine, which then participates in the synthesis of proteins, nucleotides, and other essential biomolecules . This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For instance, it influences the production of short-chain fatty acids in the gut microbiota, contributing to improved intestinal health .

Transport and Distribution

The transport and distribution of glycyl-L-glutamine monohydrate within cells and tissues involve specific transporters and binding proteins. This dipeptide is transported into cells via amino acid transporters, such as ASCT2/SLC1A5, and is distributed to various cellular compartments . Once inside the cell, it is hydrolyzed to release free glutamine, which is then utilized in various metabolic processes. The distribution of glycyl-L-glutamine monohydrate is influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules.

Subcellular Localization

Glycyl-L-glutamine monohydrate is localized in specific subcellular compartments, where it exerts its effects on cellular function. This dipeptide is primarily found in the cytoplasm, where it is hydrolyzed by peptidases to release free glutamine . It may also be targeted to other organelles, such as the mitochondria, where it participates in metabolic processes. The subcellular localization of glycyl-L-glutamine monohydrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of glycyl-L-glutamine monohydrate typically involves the protection of the N-terminal of glycine with tert-butoxycarbonyl (Boc) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection with trifluoroacetic acid, followed by recrystallization to obtain high-purity glycyl-L-glutamine .

Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. One method involves mixing glutamine with carbonate water solution, followed by the addition of phthalimide acetyl chloride. The resulting product undergoes hydrazinolysis with hydrazine hydrate to yield glycyl-L-glutamine . This method is advantageous due to its simplicity, high reaction efficiency, and ease of industrialization.

化学反应分析

Types of Reactions: Glycyl-L-glutamine monohydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize glycyl-L-glutamine, potentially altering its functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include glycine, L-glutamine, and various oxidized or substituted derivatives of the original compound .

相似化合物的比较

- Glycyl-L-glutamic acid

- Glycyl-L-asparagine

- Glycyl-L-tyrosine

Comparison: Glycyl-L-glutamine monohydrate is unique due to its high solubility and stability compared to other dipeptides. It also exhibits superior antioxidant and anti-aging properties, making it more effective in health and cosmetic applications . Additionally, its ability to enhance immune function and promote cell growth distinguishes it from other similar compounds .

属性

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Glycyl-L-glutamine monohydrate?

A1: Glycyl-L-glutamine monohydrate (C7H13N3O4.H2O) [] exists in a crystal structure stabilized by a three-dimensional network of N-H...O and O-H...O hydrogen bonds. [] This structure has been confirmed through X-ray crystallography. [] Additionally, spectroscopic studies such as Infrared (IR) and Raman spectroscopy have provided insights into the vibrational modes and functional groups present within the molecule. []

Q2: How stable is Glycyl-L-glutamine monohydrate under irradiation?

A2: Research has shown that Glycyl-L-glutamine monohydrate, when irradiated with gamma rays, undergoes specific radical formation. [] The primary species observed is the CH2C˙NHCOOH radical. [] This information is crucial for understanding the compound's stability and potential applications in radiation-exposed environments.

Q3: What analytical methods are used to study Glycyl-L-glutamine monohydrate?

A3: Various analytical methods have been employed to characterize and quantify Glycyl-L-glutamine monohydrate. These include:

- Electron Paramagnetic Resonance (EPR): Used to identify and characterize the radicals formed upon gamma irradiation. []

- X-ray crystallography: Provides detailed insights into the crystal structure and arrangement of molecules within the crystal lattice. []

- Infrared (IR) and Raman Spectroscopy: Offer information about the functional groups and vibrational modes present in the molecule. []

- High-Performance Liquid Chromatography (HPLC): Can be utilized for separating and quantifying Glycyl-L-glutamine monohydrate in complex mixtures, particularly after pre-column derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB). []

Q4: Has Glycyl-L-glutamine monohydrate been used to form any complexes?

A4: Yes, Glycyl-L-glutamine monohydrate has been successfully used to synthesize a novel complex with bismuth trichloride. [] This complex, with the formula (BiCl3)2[NH2CH(2)CONHCH(COOH)CH2CH2COOHH2O]3, [] was formed through a solid-solid reaction and characterized using IR, Raman spectroscopy, and thermal analysis. [] This example highlights the potential for using Glycyl-L-glutamine monohydrate as a building block in the development of new materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)

![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)